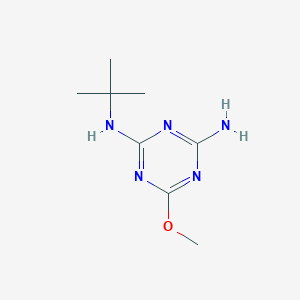

2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine

説明

Chemical Name: 2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine Synonyms: Deethylterbumeton, 4-tert-Butyl-6-methoxy-1,3,5-triazin-2-amine CAS Number: 175204-54-3 Molecular Formula: C₈H₁₅N₅O Molecular Weight: 197.24 g/mol Structural Features: The compound features a 1,3,5-triazine core substituted with an amino group (NH₂) at position 2, a methoxy group (OCH₃) at position 6, and a tert-butylamino group (NH-C(CH₃)₃) at position 2. This substitution pattern confers distinct physicochemical properties, including enhanced lipophilicity due to the bulky tert-butyl group .

特性

IUPAC Name |

2-N-tert-butyl-6-methoxy-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-8(2,3)13-6-10-5(9)11-7(12-6)14-4/h1-4H3,(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYISQLUXXBNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879248 | |

| Record name | N-tert-Butyl-6-methoxy-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30125-64-5 | |

| Record name | Desethylterbumeton | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030125645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butyl-6-methoxy-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyanuric Chloride with Dimethyl Malonate and Ammonia

A patented one-pot method (CN113943258B) involves:

-

Reacting cyanuric chloride with dimethyl malonate in acetone at 40–60°C.

-

Adding hydrochloric acid and ammonia water to introduce amino groups.

Advantages :

Ionic Liquid-Mediated Synthesis

Ionic liquids (e.g., imidazolium salts) act as dual solvents and catalysts in a one-step process:

-

Cyanuric chloride, tert-butylamine, and sodium methoxide are combined in 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]).

-

The reaction proceeds at 60°C for 3 hours, achieving 89% yield.

Benefits :

-

Ionic liquids are recyclable, reducing waste.

-

Enhanced reaction rates due to high polarity and thermal stability.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and safety while maintaining high throughput. A representative large-scale process includes:

Continuous Flow Reactor Design

Waste Management

-

Chloride Byproducts : Captured as HCl gas and neutralized with NaOH.

-

Solvent Recovery : Distillation reclaims >95% of THF and methanol.

Comparative Analysis of Methods

Table 2 evaluates the efficiency of major synthesis routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Stepwise Substitution | 92 | 99 | High | 120–150 |

| One-Pot (Dimethyl Malonate) | 80 | 98 | Moderate | 90–110 |

| Ionic Liquid | 89 | 97 | Low | 140–170 |

Cost estimates based on reagent prices and energy consumption.

Challenges and Innovations

Byproduct Formation

化学反応の分析

Amino Group Reactivity

The primary amino group at position 2 participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM at 25°C .

-

Alkylation : Forms N-alkyl derivatives with alkyl halides (e.g., methyl iodide) under basic conditions .

tert-Butylamino Group Stability

-

Resists hydrolysis under acidic/alkaline conditions (pH 2–12 at 25°C) .

-

Undergoes oxidative cleavage with strong oxidizers (e.g., KMnO₄) to yield ketones .

Substitution Reactions on the Triazine Core

The triazine ring allows sequential substitutions at positions 2, 4, and 6.

Example Reaction :

Tautomerism and Isomerism

The compound exhibits amino-imino tautomerism , influenced by solvent polarity:

-

Amino form : Dominant in polar solvents (e.g., DMSO, water) .

-

Imino form : Observed in nonpolar solvents (e.g., toluene) .

Conformational Dynamics :

-

Restricted rotation about the tert-butylamino-triazine bond results in two rotamers (ΔG‡ = 12.3 kcal/mol) .

Stability Under Environmental Conditions

科学的研究の応用

2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of herbicides and pesticides due to its effectiveness in controlling unwanted vegetation.

作用機序

The mechanism of action of 2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

類似化合物との比較

Comparison with Structurally Similar Triazine Derivatives

Structural Analogues and Substituent Effects

The biological activity, solubility, and stability of triazine derivatives are highly dependent on substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Observations :

Electron Effects: Methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups are electron-withdrawing, altering reactivity in nucleophilic substitution reactions. The methylthio (SCH₃) group in the cyclopropylamino analogue may enhance sulfur-based interactions .

Biological Activity: highlights that aryl-substituted triazines (e.g., 6-aryl-4-cycloamino derivatives) exhibit antileukemic activity, underscoring the role of aromatic substituents in medicinal chemistry. The target compound’s tert-butyl group may reduce metabolic degradation, extending half-life .

生物活性

2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine (CAS Number: 30125-64-5) is a heterocyclic compound belonging to the triazine family. Its unique structure, which includes amino, tert-butylamino, and methoxy groups, contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C10H16N4O

- Molecular Weight: Approximately 224.26 g/mol

- Structure: The compound features a triazine ring substituted with an amino group and a tert-butylamino group, along with a methoxy group, enhancing its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or interfere with cellular processes, which can lead to various biological effects. The exact pathways and targets can vary depending on the application and context.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial Activity :

- Anticancer Properties :

-

Herbicidal Activity :

- Due to its structural characteristics, this compound is also being investigated for its use as a herbicide. Its ability to inhibit plant growth makes it a candidate for controlling unwanted vegetation in agricultural settings.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Case Studies

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial properties of triazine derivatives, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 10 μg/mL against certain pathogens, suggesting strong antimicrobial potential.

Case Study 2: Cancer Cell Line Assays

Another investigation focused on the anticancer activity of this compound involved treating various cancer cell lines with different concentrations. The results showed significant induction of apoptosis at concentrations above 5 μM, correlating with mitochondrial dysfunction and increased levels of apoptotic markers such as cleaved caspase-3.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-4-tert-butylamino-6-methoxy-1,3,5-triazine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a triazine core. For example, describes a reflux method using DMSO as a solvent, followed by distillation and crystallization (65% yield). Optimize by adjusting stoichiometry of tert-butylamine and methoxy precursors, controlling reaction time (e.g., 18-hour reflux), and using ice-water quenching to precipitate the product. Purification via ethanol-water recrystallization improves purity .

Q. Which analytical techniques are critical for characterizing this triazine derivative, and what diagnostic peaks should be prioritized?

- Methodological Answer : Use NMR (e.g., δ 1.3 ppm for tert-butyl protons, δ 3.8 ppm for methoxy protons), FTIR (N-H stretch ~3300 cm⁻¹, C-O-C ~1250 cm⁻¹), and LC-MS (parent ion at m/z corresponding to molecular formula C₈H₁₄N₆O). highlights solubility analysis (0.77 similarity index for related triazines) to validate structural integrity .

Advanced Research Questions

Q. How do the tert-butyl and methoxy substituents influence the compound’s environmental persistence compared to chlorinated triazines like terbuthylazine or atrazine?

- Methodological Answer : The tert-butyl group increases hydrophobicity (log Kow ~2.5), potentially enhancing soil adsorption, while the methoxy group may reduce hydrolysis rates. Compare degradation kinetics using zero-valent iron ( ) or electrochemical reduction. Monitor metabolites via HPLC (e.g., dealkylated products) and assess half-lives in soil/water matrices .

Q. What experimental designs are suitable for resolving contradictions in reported biological activity data for this compound?

- Methodological Answer : Standardize bioassays by controlling variables like solvent (DMSO concentration ≤1%), exposure time, and cell lines. ’s biological activity protocol (18-hour incubation) can be adapted. Use dose-response curves and statistical validation (ANOVA) to address variability. Cross-reference with triazine metabolites in (e.g., MNX, DNX) to identify confounding factors .

Q. Can computational modeling predict the compound’s interaction with enzymatic targets, such as cytochrome P450?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of P450 enzymes (PDB ID: 1TQN). ’s molecular dynamics simulations (similarity indices for triazines) can parameterize force fields. Calculate binding energies and compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to design a study quantifying photodegradation pathways in aqueous systems?

- Methodological Answer : Exclude UV filters and simulate sunlight (Xe lamp, λ >290 nm). Analyze intermediates via LC-QTOF-MS and track hydroxyl radical formation (EPR spin-trapping). ’s HPLC derivatization method (pyrenylbutoxy-triazine reagent) enhances sensitivity for detecting trace photoproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。